tert-Butyl 2-cyclopropyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate
Description
Structural Significance of tert-Butyl 2-cyclopropyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate
The specific compound this compound represents a sophisticated molecular design that incorporates multiple structural elements optimized for medicinal chemistry applications. This compound possesses the molecular formula C14H19N3O2 with a molecular weight of 261.32 grams per mole, and is identified by the Chemical Abstracts Service number 1289267-20-4. The structural architecture of this compound combines the pyrrolopyrimidine core with strategically positioned substituents that modulate its chemical and biological properties.
The cyclopropyl substituent at the 2-position of the pyrimidine ring represents a carefully selected structural modification that influences the compound's conformational flexibility and binding characteristics. Cyclopropyl groups are known to introduce rigidity into molecular structures while maintaining relatively small steric profiles, which can enhance binding affinity to target proteins through improved geometric complementarity. The presence of this three-membered ring system also contributes to the compound's metabolic stability by providing resistance to certain enzymatic degradation pathways.
The tert-butyl carboxylate moiety serves as a protecting group for the carboxylic acid functionality, facilitating synthetic manipulations while providing a lipophilic element that influences the compound's physicochemical properties. This protecting group strategy is commonly employed in medicinal chemistry to mask polar functionalities during synthetic sequences, with the tert-butyl group being particularly favored due to its stability under basic conditions and ease of removal under acidic conditions. The strategic placement of this group at the 6-position of the pyrrolo ring system positions it for potential interactions with binding pocket regions of target proteins.
Table 1: Physicochemical Properties of this compound
The synthesis of this compound involves sophisticated organic chemistry methodologies, with documented procedures reporting yields of approximately 64 percent using specific reaction conditions. The synthetic approach typically involves the construction of the pyrrolopyrimidine core followed by introduction of the cyclopropyl substituent and installation of the tert-butyl carboxylate protecting group. The synthesis utilizes tert-butyl 3-((dimethylamino)methylene)-4-oxopyrrolidine-1-carboxylate as a starting material, which undergoes cyclization with cyclopropane-carboximidamide hydrochloride in the presence of triethylamine in ethanol at elevated temperatures.
Historical Development of Pyrrolopyrimidine Derivatives in Drug Discovery
The historical development of pyrrolopyrimidine derivatives in pharmaceutical research spans several decades, with significant milestones marking the evolution of this chemical class from academic curiosities to clinically relevant therapeutic agents. The initial recognition of pyrrolopyrimidine biological activity emerged from studies investigating purine analogues and their potential as antimetabolites in cancer therapy. Early research demonstrated that these fused heterocyclic systems could effectively interfere with nucleotide metabolism, leading to cytotoxic effects in rapidly dividing cells.
The discovery of significant kinase inhibitory activity within pyrrolopyrimidine scaffolds represented a pivotal moment in their medicinal chemistry development. Researchers identified that the structural similarity between pyrrolopyrimidines and naturally occurring purines enabled these synthetic compounds to compete effectively for adenosine triphosphate binding sites in protein kinases. This recognition led to intensive structure-activity relationship studies aimed at optimizing selectivity and potency against specific kinase targets.
Notable success stories in pyrrolopyrimidine drug development include the approval of tofacitinib and baricitinib, both of which contain pyrrolo[2,3-d]pyrimidine core structures and have received regulatory approval for clinical use. These compounds demonstrated that pyrrolopyrimidine scaffolds could be successfully developed into safe and effective therapeutic agents, validating the medicinal chemistry investment in this chemical class. The success of these drugs has inspired continued research into pyrrolopyrimidine derivatives for treating various diseases, including cancer, inflammatory conditions, and autoimmune disorders.
Table 2: Key Pyrrolopyrimidine Derivatives in Drug Development Timeline
Recent advances in pyrrolopyrimidine medicinal chemistry have focused on developing compounds with improved selectivity profiles and enhanced pharmacokinetic properties. Contemporary research has revealed that specific substitution patterns on the pyrrolopyrimidine core can dramatically influence biological activity, with compounds demonstrating selectivity indices significantly higher than established reference drugs. For instance, recent studies have identified pyrrolopyrimidine derivatives with cyclooxygenase-2 selectivity indices of 175 and 129.21 compared to 31.52 for the standard celecoxib, representing substantial improvements in therapeutic selectivity.
The evolution of synthetic methodologies for pyrrolopyrimidine construction has paralleled their biological development, with researchers developing increasingly sophisticated approaches to access diverse substitution patterns. Modern synthetic strategies employ one-pot multicomponent reactions, enabling efficient construction of complex pyrrolopyrimidine architectures with high yields and broad substrate scope. These synthetic advances have facilitated the preparation of extensive compound libraries for biological screening, accelerating the identification of lead compounds for further development.
Contemporary research in pyrrolopyrimidine medicinal chemistry continues to explore novel therapeutic applications, with recent investigations revealing promising activity against emerging biological targets. Studies have demonstrated significant potential for pyrrolopyrimidine derivatives as inhibitors of various kinases involved in cancer progression, inflammatory responses, and metabolic disorders. The continued identification of new biological activities for pyrrolopyrimidine scaffolds suggests that this chemical class will remain an important focus of medicinal chemistry research for the foreseeable future.
Properties
IUPAC Name |
tert-butyl 2-cyclopropyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-14(2,3)19-13(18)17-7-10-6-15-12(9-4-5-9)16-11(10)8-17/h6,9H,4-5,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKHYMNNVCROMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CN=C(N=C2C1)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10856712 | |
| Record name | tert-Butyl 2-cyclopropyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289267-20-4 | |
| Record name | tert-Butyl 2-cyclopropyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-cyclopropyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific reagents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-cyclopropyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
tert-Butyl 2-cyclopropyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with various biological effects.
Medicine: Investigated for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-cyclopropyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidines: Known for their anti-inflammatory activity.
Pyrrolo[3,2-e][1,2,4]triazolo[4,3-c]pyrimidines: Another class of compounds with biological activity.
Uniqueness
tert-Butyl 2-cyclopropyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate is unique due to its specific structural features, such as the tert-butyl and cyclopropyl groups, which may confer distinct biological properties compared to other pyrrolopyrimidines.
Biological Activity
tert-Butyl 2-cyclopropyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate (CAS No. 1289267-20-4) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article explores the compound's biological activity, including its mechanism of action, efficacy in various studies, and its structural characteristics.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 261.32 g/mol. The compound features a pyrrolo[3,4-d]pyrimidine scaffold, which is significant for its biological activity. The presence of the cyclopropyl group may influence its interaction with biological targets.
Research indicates that compounds structurally related to tert-butyl 2-cyclopropyl-5H-pyrrolo[3,4-d]pyrimidine can inhibit enzymes involved in purine biosynthesis, specifically the enzyme Glycinamide ribonucleotide formyltransferase (GARFTase). This inhibition leads to a depletion of purine nucleotides, which is critical for tumor cell proliferation. The compound's mechanism involves selective transport into tumor cells via folate receptors (FRs) and proton-coupled folate transporters (PCFT) .
In Vitro Studies
In vitro studies have demonstrated that related pyrrolo[3,4-d]pyrimidines exhibit potent inhibitory effects on tumor cell lines. For instance, compounds designed with similar scaffolds have shown IC50 values in the nanomolar range against various cancer cell lines .
Case Studies
- Tumor Cell Proliferation Inhibition : A study evaluated several pyrrolo derivatives and found that those targeting GARFTase effectively reduced cell proliferation in cancer models. The most active analogs demonstrated significant selectivity for FRs, enhancing their therapeutic potential .
- Selectivity and Binding Affinity : Molecular docking studies revealed that these compounds bind effectively to the active site of GARFTase, suggesting a competitive inhibition mechanism. The binding interactions involved hydrogen bonds and hydrophobic contacts that stabilize the complex .
Data Summary
The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:
Q & A
Basic: How can the synthesis of this compound be optimized for higher yield and purity?
Methodological Answer:
Optimization often involves adjusting reaction conditions such as temperature, catalyst loading, and solvent choice. For Boc-protection steps, using NaH as a base in DMF with catalytic DMAP (4-dimethylaminopyridine) can enhance reaction efficiency, as demonstrated in the synthesis of analogous pyrrolo-pyrimidine derivatives . Additionally, inert atmospheres (argon/nitrogen) and controlled addition of reagents like (Boc)₂O reduce side reactions. Post-synthesis purification via column chromatography (e.g., silica gel, hexane/EtOAc gradients) or preparative TLC ensures high purity. For cyclopropane introduction, consider Pd-catalyzed cross-coupling or strain-driven ring-opening reactions, monitoring progress via LC-MS to identify intermediates.
Basic: What spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- 1H/13C NMR : Assign peaks by comparing with analogous compounds (e.g., tert-butyl 2-amino derivatives in ). Key signals include tert-butyl protons (1.2–1.4 ppm) and pyrrolo-pyrimidine aromatic protons (6.5–8.5 ppm).
- HRMS : Confirm molecular weight (e.g., molecular formula C₁₄H₁₈N₃O₂ requires exact mass 278.1399).
- IR Spectroscopy : Identify Boc carbonyl stretches (~1680–1720 cm⁻¹) and cyclopropane C-H bending (~1000–1100 cm⁻¹).
Cross-referencing with literature data (e.g., ) ensures consistency.
Advanced: How to resolve discrepancies between theoretical and observed NMR spectra?
Methodological Answer:
Discrepancies may arise from tautomerism, residual solvents, or diastereomers. For example:
- Tautomerism : Use variable-temperature NMR to identify dynamic equilibria (e.g., NH protons in pyrrolo-pyrimidine cores).
- Residual Solvents : Compare integrals with deuterated solvent peaks (e.g., DMSO-d₆ at 2.5 ppm).
- Stereochemistry : Employ NOESY or ROESY to confirm spatial arrangements, especially in spiro or bicyclic systems (see ).
If ambiguity persists, synthesize a deuterated analog or use computational modeling (DFT) to predict chemical shifts .
Advanced: What strategies are effective for designing analogs to study structure-activity relationships (SAR)?
Methodological Answer:
- Core Modifications : Replace cyclopropyl with other substituents (e.g., methyl, halogen) via Suzuki-Miyaura coupling ( ).
- Boc Deprotection : Use TFA in DCM to expose amines for further functionalization (e.g., amidation, reductive alkylation) .
- Bioisosteres : Substitute the pyrrolo-pyrimidine ring with pyrazolo-pyrimidine ( ) or thieno-pyrimidine ( ) cores.
Validate analogs using kinase inhibition assays (e.g., IC₅₀ determination) and molecular docking to predict binding modes.
Advanced: How to troubleshoot low yields during cyclopropane introduction?
Methodological Answer:
- Side Reactions : Cyclopropane rings are strain-sensitive. Use milder conditions (e.g., lower temperature, slow addition of cyclopropane precursors).
- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (XPhos, SPhos) to enhance coupling efficiency.
- Workup : Extract products under inert conditions to prevent oxidation. Monitor reaction progress by TLC or LC-MS to isolate intermediates before decomposition .
Basic: What safety precautions are essential during synthesis?
Methodological Answer:
- Hazardous Intermediates : Use fume hoods for reactions involving bromine ( ) or TFA ( ).
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Emergency Protocols : For skin/eye contact, rinse immediately with water (15+ minutes) and seek medical attention ( ).
- Storage : Store at 2–8°C under inert gas (Ar/N₂) to prevent hydrolysis or oxidation .
Advanced: How to address solubility issues in aqueous reaction media?
Methodological Answer:
- Co-solvents : Use DMSO or DMF (5–10% v/v) to enhance solubility without denaturing enzymes in biochemical assays.
- Micellar Catalysis : Employ surfactants (e.g., SDS) to stabilize hydrophobic intermediates in water.
- Salt Formation : Convert the free base to a hydrochloride or acetate salt for improved aqueous solubility ( ).
Advanced: What mechanistic insights guide key reaction steps (e.g., cyclization)?
Methodological Answer:
- Cyclization : Use kinetic studies (e.g., in situ IR) to identify rate-determining steps. For example, tert-butyl ester deprotection with TFA likely proceeds via acid-catalyzed cleavage .
- Electrophilic Aromatic Substitution : DFT calculations can map charge distribution on the pyrrolo-pyrimidine ring, guiding regioselective functionalization ( ).
Basic: How to perform Boc deprotection without side reactions?
Methodological Answer:
- Deprotection Conditions : Use TFA in DCM (1:4 v/v) at 0°C to minimize ester hydrolysis. Quench with saturated NaHCO₃ and extract with DCM.
- Alternative Reagents : HCl in dioxane (4 M) is milder for acid-sensitive substrates. Monitor by TLC (disappearance of Boc-protected spot) .
Advanced: How to analyze unexpected by-products in cyclization steps?
Methodological Answer:
- LC-MS/MS : Identify by-products via fragmentation patterns (e.g., dimerization or oxidation products).
- Isolation and Characterization : Purify by-products using preparative HPLC and analyze via 2D NMR (HSQC, HMBC) to assign structures.
- Mechanistic Hypothesis : Replicate reactions under varying conditions (e.g., O₂ exclusion) to test for oxidative pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
